![molecular formula C19H32O2Si B12642628 5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12642628.png)
5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-
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Overview
Description
5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-: is a complex organic compound with a unique structure that includes a benzocyclooctene ring system and a tert-butyldimethylsilyl (TBDMS) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl- typically involves multiple steps:
Formation of the Benzocyclooctene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via oxidation reactions.
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can be used to modify the benzocyclooctene ring.
Substitution: The TBDMS protecting group can be removed under acidic conditions, allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Acidic conditions such as treatment with TBAF (Tetrabutylammonium fluoride) are used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield various reduced forms of the benzocyclooctene ring .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, derivatives of this compound may be explored for their potential biological activity. The presence of the benzocyclooctene ring system and the hydroxyl group can interact with biological targets, potentially leading to new therapeutic agents .
Industry
In industry, this compound can be used in the development of new materials, such as polymers and resins, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, while the benzocyclooctene ring can participate in π-π interactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Benzocycloocteneethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-
- (E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester
Uniqueness
Compared to similar compounds, 5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl- is unique due to its specific combination of the benzocyclooctene ring and the TBDMS protecting group. This combination provides distinct chemical properties and reactivity, making it valuable for specific synthetic applications .
Biological Activity
5-Benzocyclooctenol, with the IUPAC name 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl- , is a complex organic compound that has garnered interest in various fields of chemical and biological research. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzocyclooctene moiety and a silyl ether functional group. The presence of the tert-butyldimethylsilyl (TBDMS) group provides stability and influences its reactivity.
Property | Value |
---|---|
Molecular Formula | C15H24O2Si |
Molecular Weight | 284.4 g/mol |
CAS Number | 1246814-52-7 |
Solubility | Soluble in organic solvents |
Research indicates that compounds similar to 5-benzocyclooctenol exhibit various biological activities including:
- Antioxidant Properties : The compound's structure allows it to scavenge free radicals, which can prevent oxidative stress in cells.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against certain strains of bacteria.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro.
Pharmacological Studies
Several studies have assessed the biological activity of compounds related to 5-benzocyclooctenol. Notable findings include:
- In Vitro Antioxidant Activity : A study demonstrated that derivatives of benzocyclooctene exhibited significant antioxidant activity when tested using DPPH and ABTS radical scavenging assays .
- Antimicrobial Testing : Another investigation evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications enhanced efficacy against specific bacterial strains.
- Anti-inflammatory Response : In cellular models of inflammation, compounds with similar structures were shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Study 1: Antioxidant Efficacy
A comparative study assessed the antioxidant capacity of various benzocyclooctene derivatives. The results showed that compounds with hydroxyl groups exhibited higher radical scavenging activity compared to their silyl-protected counterparts. This suggests that the biological activity may be significantly influenced by functional group positioning and steric effects.
Study 2: Antimicrobial Properties
In a controlled laboratory setting, a series of tests were conducted to evaluate the effectiveness of 5-benzocyclooctenol against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones in agar diffusion tests, indicating potential as a lead compound for developing new antimicrobial agents.
Properties
Molecular Formula |
C19H32O2Si |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-5-methyl-7,8,9,10-tetrahydro-6H-benzo[8]annulen-5-ol |
InChI |
InChI=1S/C19H32O2Si/c1-18(2,3)22(5,6)21-16-11-12-17-15(14-16)10-8-7-9-13-19(17,4)20/h11-12,14,20H,7-10,13H2,1-6H3 |
InChI Key |
AVGJBWUTQUIPOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)O |
Origin of Product |
United States |
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